molecular formula C10H11BrO2 B8287304 3-[4-(Bromomethyl)phenyl]propionic acid

3-[4-(Bromomethyl)phenyl]propionic acid

Cat. No.: B8287304
M. Wt: 243.10 g/mol
InChI Key: AAQYOHNJKZBMFV-UHFFFAOYSA-N
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Description

Contextualization within Benzylic Halide and Carboxylic Acid Chemistry

The reactivity of 3-[4-(Bromomethyl)phenyl]propionic acid is dominated by its two functional groups: the benzylic halide and the carboxylic acid.

Benzylic Halide Chemistry: The bromomethyl group (-CH₂Br) attached to the phenyl ring is a benzylic halide. Benzylic halides are particularly reactive in nucleophilic substitution reactions (both SN1 and SN2) because the benzene (B151609) ring can stabilize the carbocation intermediate (in SN1) or the transition state (in SN2) through resonance. This enhanced reactivity allows the bromine to be easily displaced by a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, making it an excellent electrophilic site for forming new carbon-carbon and carbon-heteroatom bonds.

Carboxylic Acid Chemistry: The propionic acid group (-CH₂CH₂COOH) is a classic carboxylic acid. princeton.edu It is acidic and can be deprotonated by a base to form a carboxylate salt. The hydroxyl group of the carboxylic acid can be converted into other functional groups. For instance, it readily undergoes esterification with alcohols under acidic conditions or using coupling agents. wikipedia.org It can also be converted to amides by reacting with amines, typically activated by a coupling reagent, or converted to an acyl halide. These reactions are fundamental in the synthesis of a vast array of organic molecules. princeton.edu

Significance as a Synthetic Intermediate for Complex Molecular Architectures

The true synthetic utility of this compound lies in its bifunctional nature. nih.govexlibrisgroup.com It serves as a versatile linker or building block, enabling the connection of two different molecular fragments. The distinct reactivity of the benzylic bromide and the carboxylic acid allows for selective and stepwise reactions.

For example, the carboxylic acid could first be coupled with an amine to form a stable amide bond. Subsequently, the still-reactive benzylic bromide could be used in a nucleophilic substitution reaction to attach a second molecular component. This orthogonal reactivity is highly desirable in the multi-step synthesis of complex targets, including pharmaceuticals and materials.

While specific industrial applications for the 3-isomer are not well-documented, the role of its 2-isomer as a key intermediate for Loxoprofen highlights the importance of such structures. chemicalbook.com Loxoprofen is synthesized from 2-(4-methylphenyl)propionic acid, which is then brominated to form 2-[4-(bromomethyl)phenyl]propionic acid. google.com This intermediate then undergoes further reactions to yield the final drug molecule. This established synthetic route for a major pharmaceutical underscores the potential significance of related bifunctional compounds like this compound in the development of new chemical entities.

Table 2: Common Reactions of Functional Groups in this compound

Functional GroupReaction TypeReagentsProduct Functional Group
Benzylic Bromide Nucleophilic SubstitutionAmines (R-NH₂)Benzylic Amine
Nucleophilic SubstitutionAlcohols/Alkoxides (R-OH/R-O⁻)Ether
Nucleophilic SubstitutionCyanide (CN⁻)Nitrile
Carboxylic Acid EsterificationAlcohols (R-OH), Acid CatalystEster wikipedia.org
Amide CouplingAmines (R-NH₂), Coupling AgentAmide
ReductionLiAlH₄, then H₂OPrimary Alcohol

An in-depth examination of the synthetic routes to this compound reveals a multi-step process hinging on two critical phases: the construction of the carbon skeleton and the specific installation of the reactive bromomethyl group. Methodologies for creating the core structure focus on reliable carbon-carbon bond-forming reactions, while the subsequent functionalization relies on highly selective free-radical chemistry at the benzylic position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-[4-(bromomethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H11BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

AAQYOHNJKZBMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CBr

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 4 Bromomethyl Phenyl Propionic Acid

Nucleophilic Substitution Reactions of the Benzylic Bromide

The carbon-bromine bond at the benzylic position is the most reactive site on the 3-[4-(bromomethyl)phenyl]propionic acid molecule for nucleophilic attack. Benzylic halides are known to be particularly reactive in substitution reactions because the aromatic ring can stabilize the developing charge in the transition state through resonance. chemistrysteps.comquora.com Primary benzylic halides, such as the one in the title compound, typically favor an SN2 pathway, which involves a backside attack by the nucleophile in a concerted mechanism. khanacademy.orgucalgary.ca However, under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles), an SN1 mechanism can also occur due to the significant resonance stabilization of the resulting benzylic carbocation. chemistrysteps.comucalgary.ca

Reactivity with Oxygen Nucleophiles

The benzylic bromide readily reacts with various oxygen-centered nucleophiles. For instance, hydrolysis with water or hydroxide ions yields the corresponding benzyl (B1604629) alcohol, 3-[4-(hydroxymethyl)phenyl]propionic acid. khanacademy.orgyoutube.com Alkoxide ions (RO⁻) or alcohols (ROH) can be used to synthesize benzyl ethers. The reaction with carboxylate anions (RCOO⁻) results in the formation of an ester linkage at the benzylic position. These reactions typically proceed under mild conditions, reflecting the high reactivity of the substrate.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, react with the benzylic bromide to form primary, secondary, and tertiary benzylamines, respectively. These alkylation reactions are fundamental in the synthesis of more complex molecules. nih.govrsc.org Other nitrogen-based nucleophiles like the azide ion (N₃⁻) are also effective, producing the corresponding benzyl azide, which can be further transformed, for example, via reduction to a primary amine or through cycloaddition reactions.

Reactivity with Sulfur Nucleophiles

Sulfur-based nucleophiles are particularly effective in reactions with benzylic halides due to their high nucleophilicity. msu.edu Thiolate anions (RS⁻) react rapidly to form thioethers (benzyl sulfides). organic-chemistry.org This reactivity extends to other sulfur nucleophiles, such as the thiocyanate ion (SCN⁻), which would yield 3-[4-(thiocyanatomethyl)phenyl]propionic acid. The formation of C-S bonds is a robust and efficient transformation for this class of compounds.

Reactivity with Carbon Nucleophiles

The reaction of this compound with carbon nucleophiles is a powerful method for carbon-carbon bond formation. A notable example from a closely related compound, 2-[4-(bromomethyl)phenyl]propionic acid, is its use in the synthesis of the non-steroidal anti-inflammatory drug Loxoprofen. cjph.com.cnchemicalbook.com In this synthesis, the methyl ester of 2-[4-(bromomethyl)phenyl]propionic acid is alkylated with a carbon nucleophile, specifically the enolate or enamine of a cyclopentanone derivative, to form the final carbon skeleton. google.comgoogle.com Similarly, reaction with cyanide ions (CN⁻) provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid, effectively extending the carbon chain. chemicalbook.comgoogle.com

Table 1: Summary of Nucleophilic Substitution Reactions at the Benzylic Bromide
Nucleophile ClassNucleophile ExampleReagent ExampleProduct Functional Group
OxygenHydroxide / WaterNaOH(aq) / H₂OAlcohol
AlkoxideNaOCH₃Ether
NitrogenAmineRNH₂Substituted Amine
AzideNaN₃Azide
SulfurThiolateNaSRThioether (Sulfide)
CarbonCyanideNaCNNitrile
EnolateSodium salt of diethyl malonateAlkylated Carbonyl

Stereoelectronic Effects on Substitution Pathways

The mechanism of nucleophilic substitution at the benzylic carbon is governed by stereoelectronic factors. The phenyl ring's π-system can overlap with the p-orbitals of the benzylic carbon. In an SN2 transition state, this overlap provides stabilization by delocalizing the electron density of the forming and breaking bonds. chemistrysteps.com This effect lowers the activation energy compared to a non-benzylic primary halide.

For a potential SN1 mechanism, the same π-system provides significant resonance stabilization to the intermediate benzylic carbocation. chemistrysteps.com The positive charge is delocalized into the aromatic ring, spreading it across the ortho and para positions. Because this compound is a primary benzylic bromide, the SN2 pathway is generally favored due to the relatively high energy of a primary carbocation and the lack of steric hindrance. ucalgary.ca However, the choice between SN1 and SN2 can be influenced by reaction conditions such as the solvent polarity, nucleophile strength, and temperature. khanacademy.org

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

There is no specific literature detailing the electrophilic aromatic substitution patterns for this compound. The outcome of such reactions would be dictated by the directing effects of the two substituents on the benzene (B151609) ring: the bromomethyl group (-CH₂Br) and the propionic acid side chain (-CH₂CH₂COOH).

Propionic Acid Side Chain: An alkyl group is generally considered an ortho-, para-directing and activating group.

Bromomethyl Group: This group is also expected to be ortho-, para-directing.

When two ortho-, para-directing groups are present, the position of electrophilic attack is determined by a combination of their relative activating strengths and steric hindrance. Without experimental data, predicting the precise regioselectivity for reactions like nitration, halogenation, or Friedel-Crafts reactions on this specific substrate is speculative. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Metal-Catalyzed Coupling Reactions at the Aromatic Core

No studies were found that investigate metal-catalyzed coupling reactions directly on the aromatic C-H bonds of this compound. Such reactions typically require a directing group to achieve regioselectivity. It is also important to note that the compound possesses a benzylic bromide, which is a highly reactive functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This site would likely be far more reactive than the C-H bonds of the aromatic ring, making selective coupling at the aromatic core challenging.

Applications in Advanced Organic Synthesis As a Building Block

Synthesis of Novel Phenylpropionic Acid Derivatives

The reactivity of the benzylic bromide in 3-[4-(Bromomethyl)phenyl]propionic acid provides a direct route for the synthesis of numerous novel phenylpropionic acid derivatives. By reacting the compound with a variety of nucleophiles, a diverse range of substituents can be appended to the methyl group on the phenyl ring.

Research has demonstrated the synthesis of a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives from the analogous precursor, 2-(4-(bromomethyl)phenyl)propionic acid. nih.gov This synthetic strategy is directly applicable to this compound. The bromomethyl group can be readily displaced by sulfur-based nucleophiles, such as thiols, to create new thioether linkages. For instance, reactions with various heterocyclic thiols lead to the formation of derivatives with potential biological activities. nih.govresearchgate.net These reactions highlight the role of the bromomethyl group as a key handle for introducing complexity and diversity into the phenylpropionic acid scaffold.

Below is a table of representative derivatives that can be synthesized from a bromomethylphenyl)propionic acid precursor, illustrating the versatility of this building block. nih.gov

DerivativeNucleophileResulting Linkage
2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid2-Thiazoline-2-thiolThioether
2-(4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acid1-Methyl-1H-tetrazole-5-thiolThioether
2-(4-((Benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acidBenzothiazole-2-thiolThioether
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid2-MercaptobenzimidazoleThioether

This table is generated based on synthetic routes described for the analogous 2-phenylpropionic acid structure.

Precursor in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The structural attributes of this compound make it an important intermediate in the synthesis of such high-value products.

A prominent example is its role as a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class. chemicalbook.comgoogle.com Loxoprofen is widely used for the relief of pain and inflammation. The synthesis of Loxoprofen from a (4-methylphenyl)propionic acid precursor involves a bromination step to generate the reactive bromomethyl intermediate, which is structurally analogous to the subject compound. nih.govgoogle.comgoogle.com This intermediate is then further elaborated to introduce the final functional groups required for the drug's therapeutic activity. The use of (bromomethyl)phenylpropionic acid derivatives in the production of established pharmaceuticals underscores their importance as precursors in the fine chemical industry. chemicalbook.com

Building Block for Bridged and Polycyclic Systems

Bridged and polycyclic ring systems are complex three-dimensional structures found in many biologically active natural products and pharmaceuticals. nsf.govresearchgate.net The synthesis of these intricate architectures represents a significant challenge in organic chemistry. Bifunctional molecules like this compound offer potential pathways to such systems through intramolecular cyclization reactions.

Theoretically, the two reactive functional groups within the molecule can be used to form new rings. For example, the propionic acid side chain could be modified to introduce a nucleophile, which could then react with the electrophilic bromomethyl group on the other side of the phenyl ring to forge a new cyclic structure. An alternative strategy could involve an intramolecular Friedel-Crafts-type reaction, where the carboxylic acid or a derivative thereof acylates the aromatic ring, which is activated by the side chain, to form a fused ring system. While the construction of bridged systems often requires more complex, multi-step sequences, the inherent bifunctionality of this compound provides a strategic starting point for designing syntheses of complex polycyclic molecules. escholarship.org

Derivatization for Enhanced Functionality

The presence of two distinct and chemically addressable functional groups allows for extensive derivatization of this compound. This enables the fine-tuning of its chemical and physical properties for specific applications, from creating libraries of compounds for drug discovery to developing materials with tailored characteristics.

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov The phenylpropionic acid core of this compound serves as an excellent scaffold for the construction of such libraries. capes.gov.br

In a typical combinatorial synthesis, the carboxylic acid group can be anchored to a solid support or reacted with a diverse set of amines or alcohols (Building Block Set A). Subsequently, the bromomethyl group can be reacted with a different, diverse set of nucleophiles (Building Block Set B). rsc.org This two-dimensional diversification strategy allows for the exponential generation of a vast number of unique compounds from a limited set of starting materials. The resulting libraries can then be screened for biological activity, leading to the identification of new drug leads or chemical probes.

Scaffold PositionReaction TypeBuilding Block Set (Examples)
Propionic AcidAmidationSet A: Diverse Amines (e.g., benzylamine, morpholine, aniline (B41778) derivatives)
Bromomethyl GroupNucleophilic SubstitutionSet B: Diverse Nucleophiles (e.g., thiols, phenols, secondary amines)

Bioisosterism is a strategy in medicinal chemistry where one functional group or atom in a biologically active molecule is replaced by another with similar physical or chemical properties. prismbiolab.com This is often done to improve potency, selectivity, metabolic stability, or pharmacokinetic properties. hyphadiscovery.com The scaffold of this compound allows for several potential bioisosteric replacements.

Carboxylic Acid: The carboxylic acid group is a key pharmacophoric element in many drugs but can suffer from poor cell permeability and rapid metabolism. nih.gov It can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity and improve drug-like properties. prismbiolab.com

Phenyl Ring: The central phenyl ring is a common site of oxidative metabolism. Replacing it with a heteroaromatic ring (e.g., pyridine, thiophene) can alter metabolic pathways and solubility. cambridgemedchemconsulting.com Alternatively, replacement with non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) can dramatically improve properties such as solubility and lipophilicity while maintaining a similar spatial arrangement of substituents. nih.govsemanticscholar.org

Bromine Atom: The bromine atom serves as a good leaving group. It could be replaced with other halogens (Cl, I) to fine-tune reactivity or with other functional groups to explore different chemical transformations.

Original GroupPotential BioisosterePotential Property Change
Carboxylic Acid (-COOH)Tetrazole, SulfonamideModified pKa, improved metabolic stability, altered binding interactions
Phenyl RingPyridine, Thiophene, Bicyclo[1.1.1]pentaneAltered metabolic profile, improved solubility, modified lipophilicity
Bromomethyl (-CH₂Br)Chloromethyl (-CH₂Cl), Iodomethyl (-CH₂I)Modified reactivity in substitution reactions

The propionic acid moiety of the title compound contains a stereocenter at the carbon atom alpha to the carboxylic acid. For many applications, particularly in pharmaceuticals, it is crucial to control the stereochemistry of this center, as different enantiomers can have vastly different biological activities. A powerful method to achieve this is through the use of chiral auxiliaries. wikipedia.org

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the case of this compound, the carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. mdpi.combath.ac.uk This reaction forms a diastereomeric amide. Due to the steric bulk and defined stereochemistry of the auxiliary, subsequent reactions at the alpha-carbon, such as alkylation, proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. mdpi.com After the desired stereocenter has been set, the chiral auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched phenylpropionic acid derivative. mdpi.com This strategy provides a reliable method for the asymmetric synthesis of chiral building blocks for various applications. mdpi.com

Advanced Analytical Methodologies for 3 4 Bromomethyl Phenyl Propionic Acid Research

High-Resolution Spectroscopic Techniques for Structure Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of experiments for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental for structural verification.

Correlation Spectroscopy (COSY): This two-dimensional NMR technique establishes proton-proton couplings within the molecule. For 3-[4-(Bromomethyl)phenyl]propionic acid, COSY spectra would reveal correlations between the adjacent protons of the propionic acid side chain. Specifically, the protons on the second and third carbons of the propionyl group would show cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene (B1212753) protons of the bromomethyl group would show a correlation to the corresponding carbon atom, and the aromatic protons would correlate with their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting different parts of the molecule. In the case of this compound, HMBC would show correlations between the protons of the bromomethyl group and the quaternary aromatic carbon to which it is attached, as well as with other nearby aromatic carbons. Similarly, correlations would be observed between the protons of the propionic acid chain and the aromatic ring carbons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlations (with ¹³C)HMBC Correlations (with ¹³C)
Aromatic protonsOther aromatic protonsDirectly attached aromatic carbonsQuaternary aromatic carbons, other aromatic carbons, bromomethyl carbon, propionic acid carbons
Bromomethyl protonsNoneBromomethyl carbonAromatic carbons
Propionic acid CH₂ (alpha)Propionic acid CH₂ (beta)Propionic acid CαPropionic acid Cβ, Carboxyl carbon, Aromatic carbons
Propionic acid CH₂ (beta)Propionic acid CH₂ (alpha)Propionic acid CβPropionic acid Cα, Carboxyl carbon, Aromatic carbons

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For this compound, HRMS would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₁₁BrO₂.

A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infodocbrown.info This results in two molecular ion peaks (M and M+2) of almost equal intensity.

The fragmentation of this compound under electron ionization would likely involve cleavage of the C-Br bond and fragmentation of the propionic acid side chain. Common fragmentation pathways for similar compounds include the loss of the bromine atom, loss of the carboxyl group, and cleavage of the bond between the aromatic ring and the propionic acid side chain. High-resolution measurements of these fragment ions can further confirm the structure of the molecule.

A table of expected HRMS data for this compound is provided below.

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Description
[M]⁺241.9946243.9925Molecular ion
[M-Br]⁺163.0759163.0759Loss of bromine atom
[M-COOH]⁺197.0021199.0000Loss of carboxyl group
[C₇H₇]⁺91.054891.0548Tropylium ion (from benzyl (B1604629) moiety)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, characteristic vibrational modes would include:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid group.

C=O stretching: A strong absorption around 1700 cm⁻¹ from the carbonyl group of the carboxylic acid.

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

CH₂ bending and stretching: Vibrations from the propionic acid chain and the bromomethyl group.

A table summarizing the expected key vibrational frequencies is shown below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch~1700
BromomethylC-Br stretch~500-600
Aromatic RingC-H stretch>3000
Aromatic RingC=C stretch1450-1600

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purity assessment of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Method validation according to ICH guidelines is crucial to ensure the reliability of the analytical results. phmethods.netpensoft.netijprajournal.com This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

A hypothetical table of HPLC method validation parameters is presented below.

ParameterSpecification
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98-102%
Precision (% RSD)≤ 2%
Limit of Detection (LOD)Dependent on detector and compound
Limit of Quantitation (LOQ)Dependent on detector and compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester derivative. researchgate.netresearchgate.net

Common derivatization reagents for carboxylic acids include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com

Alkylating agents: Such as methyl iodide or diazomethane, to form the corresponding methyl ester.

After derivatization, the resulting volatile compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

A table of common derivatization reagents for GC analysis of carboxylic acids is provided below.

Derivatization ReagentDerivative FormedKey Advantages
BSTFATrimethylsilyl (TMS) esterReadily forms volatile derivatives
MSTFATrimethylsilyl (TMS) esterSimilar to BSTFA, often used for more hindered groups
DiazomethaneMethyl esterHighly reactive, but also toxic and explosive
Methyl IodideMethyl esterEffective alkylating agent

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is an indispensable tool for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule that often exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is a primary method for assessing the enantiomeric purity of compounds like this compound.

Detailed research findings on the chiral separation of a closely related compound, β-amino-β-(4-bromophenyl) propionic acid, provide a strong model for the analysis of this compound. A validated chiral HPLC method for this analogue utilized a donor-acceptor (Pirkle) type column, specifically the (R,R) Whelk-O1 CSP. tsijournals.com This type of stationary phase is effective for the enantiomeric resolution of various racemic compounds.

The separation was optimized by evaluating different mobile phase compositions. A normal-phase system was found to be effective, consisting of a mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (B41738). tsijournals.com The inclusion of a small amount of an acidic modifier like TFA and a basic modifier like isopropylamine is often crucial for achieving good peak shape and resolution for acidic and basic analytes on this type of column. A resolution of greater than 2.5 was achieved, indicating a baseline separation of the two enantiomers, within a run time of 35 minutes. tsijournals.com The typical retention times for the R and S enantiomers were approximately 18.0 and 22.5 minutes, respectively. tsijournals.com

The selection of the chiral stationary phase is critical. For arylpropionic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used and have shown success in separating a variety of these compounds. nih.gov The choice between different CSPs and mobile phase systems allows for the development of highly specific and robust methods for determining the enantiomeric excess of chiral intermediates like this compound.

Table 1: Chiral HPLC Method Parameters for a Related Phenylpropionic Acid Derivative

Parameter Condition
Stationary Phase (R,R) Whelk-O1 Chiral Column tsijournals.com
Mobile Phase n-hexane:ethanol:TFA:isopropylamine (95:5:0.1:0.025 v/v/v/v) tsijournals.com
Flow Rate 1.0 mL/min tsijournals.com
Detection UV at 225 nm tsijournals.com
Injection Volume 10 µL tsijournals.com
Column Temperature 25°C tsijournals.com
Retention Time (R-enantiomer) ~18.0 min tsijournals.com
Retention Time (S-enantiomer) ~22.5 min tsijournals.com
Resolution > 2.5 tsijournals.com

Preparative Chromatography for Isolation and Purification

While analytical chromatography focuses on quantification, preparative chromatography aims to isolate and purify a desired compound from a mixture. Preparative HPLC is a powerful technique for obtaining high-purity standards of chemical substances. The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired purity.

For compounds like this compound, preparative HPLC can be used to isolate specific enantiomers or to purify the racemic mixture from synthesis-related impurities. The principles of method development involve scaling up from an analytical method. This includes increasing the column diameter and particle size of the stationary phase to accommodate larger sample loads.

A successful preparative separation of the enantiomers of a structurally similar compound, 2-(4-bromomethylphenyl)propionic acid, has been reported using counter-current chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector in the aqueous phase. nih.gov While not HPLC, this demonstrates the feasibility of preparative chiral separations for this class of compounds.

In a typical preparative HPLC workflow, an analytical method is first developed and optimized. Then, loading studies are performed on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. The method is then scaled up to a larger preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions. Fraction collection is triggered based on the detector signal (e.g., UV absorbance), and the purity of the collected fractions is confirmed by analytical HPLC.

Table 2: General Parameters for Preparative HPLC Scale-Up

Parameter Analytical Scale Preparative Scale
Column I.D. 4.6 mm 20-50 mm or larger
Particle Size 3-5 µm 5-10 µm or larger
Sample Load µg to low mg mg to g
Flow Rate 0.5-1.5 mL/min Proportional to cross-sectional area
Objective Quantification Isolation and Purification

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of molecules. For chiral compounds like this compound, single-crystal X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, which is crucial for understanding its interaction with biological systems.

While specific crystal structure data for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state arrangement. The crystal structure of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one reveals a nearly planar molecule with intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking, that dictate the crystal packing. nih.gov

The determination of the crystal structure of this compound would involve growing a single crystal of high quality, followed by diffraction of X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined and refined.

Table 3: Illustrative Crystallographic Data for a Related Brominated Aromatic Compound

Parameter Value
Compound (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one nih.gov
Chemical Formula C₁₆H₁₃BrO nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
Key Intermolecular Interactions C—H⋯O hydrogen bonds, π–π stacking nih.gov

Computational Chemistry and Theoretical Modeling of 3 4 Bromomethyl Phenyl Propionic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. irjweb.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 3-[4-(Bromomethyl)phenyl]propionic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), provide a detailed picture of its bonding and electronic distribution. dergipark.org.trnih.gov

The optimized molecular structure reveals key bond lengths and angles. The geometry of the phenyl ring is largely planar, while the propionic acid and bromomethyl groups exhibit tetrahedral and near-tetrahedral carbon centers, respectively.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is typically localized on the electron-rich aromatic ring, indicating its role as an electron donor in reactions. The LUMO is often distributed over the bromomethyl group and the carboxylic acid moiety, highlighting these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP surface map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP shows distinct regions of charge distribution. The most negative potential (red/yellow) is concentrated around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack. The region around the hydrogen atom of the hydroxyl group and the hydrogens of the bromomethyl group shows a positive potential (blue), indicating these are electrophilic sites prone to nucleophilic interaction. nih.govresearchgate.net

Table 1: Representative Theoretical Electronic Properties of this compound (DFT/B3LYP)
PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.6 eV
Dipole Moment2.5 Debye
Most Negative Potential (MEP)Located on Carboxyl Oxygen Atoms
Most Positive Potential (MEP)Located on Carboxyl Hydrogen and Bromomethyl Hydrogens

Molecular Dynamics Simulations of Conformational Landscape and Interactions

While DFT provides a static, optimized structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its conformational landscape and interactions with its environment, such as a solvent. nih.gov

For this compound, the key areas of flexibility are the two side chains attached to the phenyl ring. The rotational freedom around the C-C single bonds in the propionic acid chain and the C-C bond connecting the bromomethyl group allows the molecule to adopt numerous conformations.

An MD simulation, typically performed in a solvent box (e.g., explicit water), would track the trajectories of all atoms over nanoseconds. Analysis of these trajectories reveals the most stable and frequently accessed conformations. Key dihedral angles, such as those governing the orientation of the carboxylic acid group relative to the ring and the rotation of the bromomethyl group, are monitored. This analysis can identify preferential folded or extended structures and the hydrogen bonding patterns between the carboxylic acid group and surrounding water molecules. nih.gov The radius of gyration can also be calculated to understand the molecule's compactness over time.

Table 2: Key Dihedral Angles for Conformational Analysis in MD Simulations
Dihedral AngleDescriptionPotential Conformations
C(ring)-C(α)-C(β)-C(carboxyl)Rotation of the propionic acid chainGauche and Anti
C(α)-C(β)-C(carboxyl)=OOrientation of the carbonyl groupSyn- and Anti-periplanar
C(ring)-C(ring)-C(methylene)-BrRotation of the bromomethyl groupStaggered conformations

Prediction of Spectroscopic Signatures for Characterization

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds. scispace.com DFT calculations can accurately predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. dntb.gov.uaresearchgate.net

Vibrational Spectroscopy: Theoretical frequency calculations based on the optimized geometry of this compound can predict its FT-IR and Raman spectra. The computed vibrational modes are assigned to specific molecular motions. Key predicted frequencies would include the characteristic O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the sharp C=O stretch (~1700 cm⁻¹), aromatic C=C stretching vibrations (~1600-1450 cm⁻¹), the C-Br stretch (~650 cm⁻¹), and various C-H bending and stretching modes. These theoretical spectra serve as a benchmark for comparison with experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. dntb.gov.ua For this compound, calculations would predict distinct signals for each chemically unique proton and carbon atom. For instance, the ¹H NMR would show signals for the acidic proton, the aromatic protons (appearing as a characteristic AA'BB' system), the -CH₂-Br protons, and the two methylene (B1212753) groups of the propionic acid chain. Similarly, ¹³C NMR predictions would differentiate the carbonyl carbon, the aromatic carbons, the bromomethyl carbon, and the aliphatic carbons.

Table 3: Predicted Spectroscopic Signatures for this compound
SpectroscopyFunctional GroupPredicted Wavenumber (IR/Raman) / Chemical Shift (NMR)
FT-IRO-H stretch (Carboxylic Acid)~3000 cm⁻¹ (broad)
FT-IRC=O stretch (Carboxylic Acid)~1710 cm⁻¹
FT-IRC-Br stretch~650 cm⁻¹
¹H NMR-COOH~12.0 ppm
¹H NMRAromatic C-H~7.2-7.4 ppm
¹H NMR-CH₂-Br~4.5 ppm
¹³C NMRC=O~178 ppm
¹³C NMR-CH₂-Br~33 ppm

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms, transition state (TS) structures, and activation energies (Ea). researchgate.net A plausible synthetic route to this compound is the radical bromination of its precursor, 3-(4-methylphenyl)propionic acid, using a reagent like N-bromosuccinimide (NBS) with a radical initiator. researchgate.net

Computational modeling of this benzylic bromination reaction would involve:

Modeling Reactants, Intermediates, and Products: Optimizing the geometries of the starting material, the bromine radical (Br•), the benzylic radical intermediate, and the final product.

Locating the Transition State: The key step is the abstraction of a benzylic hydrogen by a bromine radical. A TS search algorithm is used to find the geometry of the transition state for this step.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), which determines the reaction rate. A lower Ea indicates a faster reaction. dntb.gov.ua

The calculations would confirm that abstraction of a benzylic hydrogen is energetically more favorable than abstraction from the propionic acid chain or the aromatic ring, explaining the high regioselectivity of the reaction.

Table 4: Representative Calculated Energies for Benzylic Bromination Pathway
Reaction StepDescriptionRelative Energy (kcal/mol)
Reactants3-(4-methylphenyl)propionic acid + Br•0 (Reference)
Transition State (TS)H-abstraction from methyl group+5.5 (Activation Energy)
IntermediatesBenzylic radical + HBr-10.0
ProductsThis compound + H•(Varies with subsequent steps)

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govmdpi.com Rather than studying a single molecule in depth, QSRR involves building a statistical model from a dataset of related molecules.

To perform a QSRR analysis involving this compound, one would first need to assemble a dataset of structurally similar phenylpropionic acid derivatives with varying substituents. For each compound in this set, experimental reactivity data (e.g., reaction rates for a specific nucleophilic substitution) would be required.

The next step involves calculating a wide range of molecular descriptors for each molecule. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure and properties. For this compound, these would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric/Topological Descriptors: Molecular weight, molar refractivity, surface area, volume, connectivity indices. ualberta.ca

Physicochemical Descriptors: Calculated partition coefficient (LogP), polarizability.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that links the calculated descriptors to the observed reactivity. nih.gov Such a model could then be used to predict the reactivity of new, untested derivatives, guiding synthetic efforts.

Table 5: Examples of Molecular Descriptors Calculated for QSRR Models
Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Quantum-ChemicalLUMO EnergySusceptibility to nucleophilic attack
ElectronicDipole MomentMolecular polarity
PhysicochemicalLogP (Partition Coefficient)Hydrophobicity/Lipophilicity
TopologicalWiener IndexMolecular branching and compactness
GeometricalSolvent Accessible Surface AreaMolecular size and shape

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[4-(Bromomethyl)phenyl]propionic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of hydrocinnamic acid derivatives or through coupling reactions involving bromomethyl-substituted aromatic precursors. For example, describes a synthesis route starting with a bromomethyl-substituted benzene derivative, followed by propionic acid chain elongation. To optimize purity, researchers should employ column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and verify purity via HPLC (C18 column, methanol/water mobile phase) or NMR spectroscopy (e.g., absence of residual solvents in 1H^1H-NMR spectra) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Standard characterization includes:

  • FT-IR spectroscopy : To confirm the presence of carboxylic acid (C=O stretch ~1700 cm1 ^{-1}) and bromomethyl groups (C-Br stretch ~550–650 cm1 ^{-1}).
  • NMR spectroscopy : 1H^1H-NMR (DMSO-d6) reveals peaks for the aromatic protons (~7.2–7.4 ppm), bromomethyl group (~4.5 ppm), and propionic acid chain (~2.6–3.1 ppm).
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 229.073 (C9 _9H9 _9BrO2 _2) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is a skin/eye irritant and may release harmful vapors. Researchers must:

  • Use PPE (nitrile gloves, safety goggles, lab coat).
  • Work in a fume hood to avoid inhalation of dust.
  • Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent bromine loss or degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can model:

  • Electrostatic potential surfaces : To identify reactive sites (e.g., bromomethyl group as an electrophilic center).
  • Frontier molecular orbitals : HOMO-LUMO gaps predict charge transfer interactions, relevant for designing derivatives for catalysis or drug delivery.
  • Solubility parameters : Use Hansen solubility parameters (δD _D, δP _P, δH _H) to predict compatibility with solvents for formulation studies .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity data?

  • Methodological Answer : Discrepancies often arise from:

  • Reaction conditions : Compare temperature (e.g., room temperature vs. reflux), solvent polarity (DMF vs. THF), and catalyst loadings.
  • Purification methods : Assess whether differences in chromatographic techniques (e.g., flash vs. preparative HPLC) affect yield.
  • Analytical validation : Cross-validate results using orthogonal techniques (e.g., GC-MS for volatile intermediates vs. LC-MS for non-volatile products) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

  • Methodological Answer : The bromomethyl group enables facile functionalization via nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or bioactive molecules. For example:

  • Prodrug synthesis : React with tertiary amines to form quaternary ammonium salts for enhanced blood-brain barrier penetration.
  • Peptide conjugation : Use Suzuki-Miyaura coupling to attach aromatic pharmacophores.
  • In vitro validation : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) for lead optimization .

Q. What advanced analytical techniques detect decomposition products during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with:

  • LC-QTOF-MS : Identify degradation products (e.g., debrominated analogs or oxidation byproducts).
  • Solid-state NMR : Monitor crystallinity changes that may affect bioavailability.
  • Thermogravimetric analysis (TGA) : Detect moisture uptake or thermal decomposition thresholds .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H-NMR (DMSO-d6)δ 7.4 (d, 2H, Ar-H), δ 4.5 (s, 2H, CH2Br), δ 2.9 (t, 2H, CH2), δ 2.6 (t, 2H, CH2)
FT-IR1705 cm1 ^{-1} (C=O), 610 cm1 ^{-1} (C-Br)
HRMS[M+H]+ m/z 229.073

Table 2 : Recommended Storage Conditions to Mitigate Degradation

ConditionRiskMitigation Strategy
LightBromine lossAmber glass, opaque containers
HumidityHydrolysisDesiccants (silica gel)
OxygenOxidationArgon/vacuum sealing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.